
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide
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Overview
Description
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is a compound that features a piperidine ring, a pyrimidine ring, and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide typically involves the reaction of 4-(piperidin-1-yl)pyrimidine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress .
Chemical Reactions Analysis
Types of Reactions
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anticancer properties . Preliminary studies suggest that N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide may inhibit specific kinases involved in cancer cell proliferation, thereby exhibiting potential anticancer effects. The structural components of the compound facilitate interactions with various molecular targets within cells, which is crucial for its therapeutic potential.
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits kinases related to cancer cell proliferation | |
Antiviral | Potential activity against viral infections | |
Antimicrobial | Broad-spectrum activity against microbial pathogens |
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, allowing for the derivation of various analogs and derivatives that may exhibit different biological activities. This versatility in synthetic organic chemistry is essential for producing the compound in sufficient quantities for biological testing and application.
Synthetic Route Overview
- Starting Materials : The synthesis begins with readily available piperidine and pyrimidine derivatives.
- Reagents : Various coupling agents and solvents are utilized to facilitate the reaction.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of derivatives of cinnamamide, including those containing piperidine and pyrimidine moieties. These compounds are being evaluated for their potential to protect neuronal cells from damage, suggesting a broader therapeutic application beyond oncology .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various experimental settings:
Case Study 1: Anticancer Activity
A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of specific signaling pathways critical for cell survival and proliferation.
Case Study 2: Antiviral Properties
In vitro evaluations indicated that this compound showed promising results against HIV strains, particularly those resistant to existing therapies. The compound's ability to inhibit HIV reverse transcriptase was noted as a key mechanism of action .
Mechanism of Action
The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is unique due to its specific combination of a piperidine ring, a pyrimidine ring, and a cinnamamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, alongside relevant research findings and case studies.
Structural Overview
The compound features a piperidine ring , a pyrimidine ring , and a cinnamamide moiety . This specific combination allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
1. Anticancer Properties
This compound has been primarily studied for its anticancer effects . Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. The compound's mechanism of action involves binding to these kinases, which leads to reduced tumor growth.
Case Study:
In a xenograft mouse model, treatment with this compound significantly inhibited tumor growth compared to control groups, with no significant systemic toxicity observed. The compound's IC50 values indicate its potency in inhibiting cancer cell lines, particularly those associated with melanoma and other solid tumors.
2. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (ATCC 35903) | 458.15 µM |
Pseudomonas aeruginosa (ATCC 25853) | 550.96 µM |
Staphylococcus epidermidis (ATCC 12228) | 537.81 µM |
These findings suggest that the compound could serve as a prototype for developing new antimicrobial agents, particularly against resistant strains of bacteria.
3. Antiviral Properties
Emerging studies have also explored the antiviral potential of this compound. It has shown activity against certain viral pathogens, although the specific mechanisms and efficacy require further investigation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition: Similar to other piperidine derivatives like Imatinib, this compound may inhibit tyrosine kinases involved in cell signaling pathways critical for cancer proliferation.
- Antimicrobial Mechanisms: The compound disrupts bacterial cell wall synthesis or function, leading to cell death.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperidine Ring: Cyclization reactions using appropriate precursors.
- Pyrimidine Ring Formation: Condensation reactions between three-carbon compounds and amidines.
- Coupling Reactions: Utilizing Suzuki–Miyaura cross-coupling methods.
- Cinnamamide Formation: Amide bond formation using coupling agents.
Properties
IUPAC Name |
(E)-3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H,21,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHFZVOXGCPPCB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.